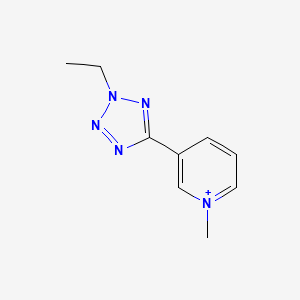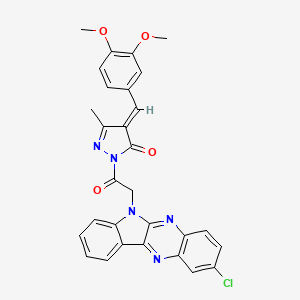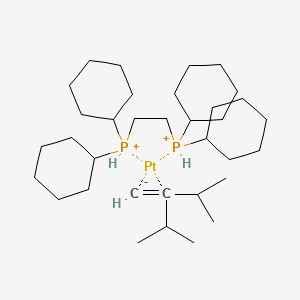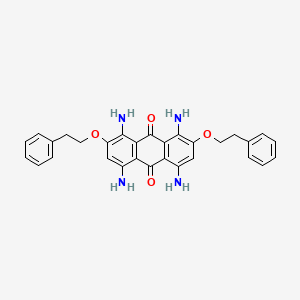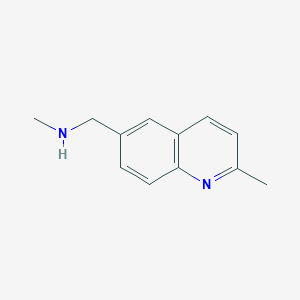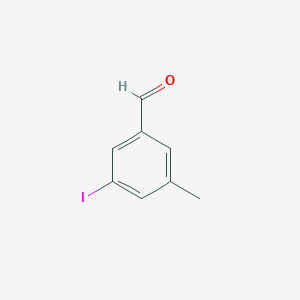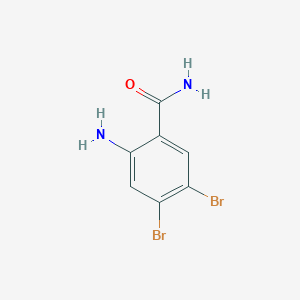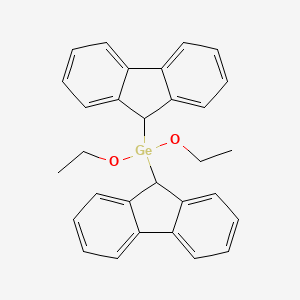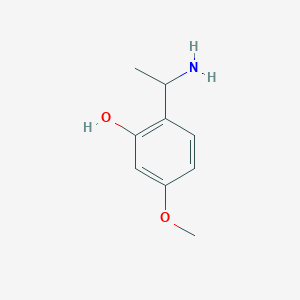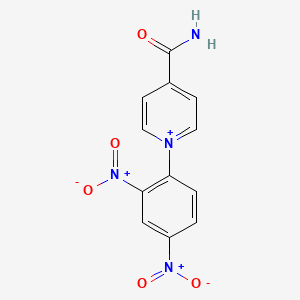
Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)- is a complex organic compound that belongs to the class of pyridinium salts These compounds are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)- typically involves the reaction of a pyridine derivative with a dinitrophenyl compound under specific conditions. Common reagents used in the synthesis may include:
- Pyridine derivatives
- Dinitrophenyl chloride
- Solvents such as ethanol or acetonitrile
- Catalysts like triethylamine
The reaction is usually carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield, purity, and cost-effectiveness, often involving advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups may yield diamino derivatives, while oxidation of the amino group may produce nitroso compounds.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a probe or marker in biochemical assays.
Industry: Utilized in the production of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of nitro and amino groups suggests that it may participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)- can be compared with other pyridinium salts and dinitrophenyl derivatives.
- Similar compounds include Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)-, Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)-, and Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)-.
Uniqueness
The unique combination of functional groups in Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)- imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C12H9N4O5+ |
|---|---|
Poids moléculaire |
289.22 g/mol |
Nom IUPAC |
1-(2,4-dinitrophenyl)pyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C12H8N4O5/c13-12(17)8-3-5-14(6-4-8)10-2-1-9(15(18)19)7-11(10)16(20)21/h1-7H,(H-,13,17)/p+1 |
Clé InChI |
YUFVNJASUMEAKB-UHFFFAOYSA-O |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]2=CC=C(C=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13141716.png)

